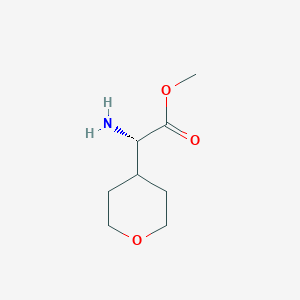

(S)-amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester

Übersicht

Beschreibung

Reagents: Ammonia or an amine source.

Conditions: The reaction is typically carried out under controlled temperature and pressure to ensure the selective introduction of the amino group.

Industrial Production Methods

Industrial production of (S)-amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester typically involves multiple steps. One common method starts with the preparation of tetrahydro-pyran-4-carboxylic acid methyl ester. This intermediate is then subjected to a series of reactions to introduce the amino group and achieve the desired stereochemistry.

-

Synthesis of Tetrahydro-pyran-4-carboxylic Acid Methyl Ester

Reagents: Tetrahydropyran, methanol, and a suitable acid catalyst.

Conditions: Reflux the mixture to promote esterification.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester and amino groups enable hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : Buffered acetic acid (pH 4) at 60°C for 6 hours .

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

-

Product : Oxoester derivatives (e.g., 4-formyl-undecanoic methyl ester) .

-

Yield Optimization : Acetic acid with sodium acetate improves yields (61% after purification) compared to HCl .

Basic Hydrolysis

-

Conditions : Aqueous NaOH or KOH at elevated temperatures.

-

Product : Corresponding carboxylic acid (amino-(tetrahydro-pyran-4-yl)-acetic acid).

Pd-Catalyzed Allylic Amination and -Sigmatropic Rearrangement

This tandem catalytic process generates α-amino acid derivatives with high stereoselectivity :

Substrate Scope and Outcomes

| Substrate | Allylic Phosphate Substituent | Yield | dr | er |

|---|---|---|---|---|

| N-Cinnamyl glycine ester | 4-NO₂C₆H₄ | 63% | >95:5 | 99:1 |

| N-Cinnamyl glycine ester | 4-CF₃C₆H₄ | 64% | >95:5 | 99:1 |

The reaction proceeds via a π-cation interaction between the cinnamyl group and the isothiourea catalyst, favoring syn-adducts .

Salt Formation

Reaction with HCl produces a hydrochloride salt, enhancing solubility for pharmaceutical applications :

-

Conditions : HCl in methanol or ethanol at 25°C.

-

Product : Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride .

-

Applications : Intermediate in drug formulation (e.g., neurological disorder therapeutics) .

Functional Group Transformations

The amino and ester groups undergo characteristic reactions:

Amino Group Reactivity

-

Acylation : Forms carbamates with chloroformates or acyl chlorides.

-

Alkylation : Reacts with alkyl halides to produce N-alkyl derivatives.

Ester Group Reactivity

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance the efficacy and specificity of drug formulations aimed at treating conditions such as anxiety, depression, and neurodegenerative diseases .

Case Studies

Research indicates that derivatives of pyran compounds exhibit significant bioactivity. For instance, certain 4H-pyran derivatives have shown promising results as antibacterial and cytotoxic agents against human colorectal carcinoma cells (HCT-116), indicating potential for developing new therapeutic agents .

Biochemical Research

Metabolic Pathway Studies

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester is utilized in studies concerning amino acid metabolism. It aids researchers in understanding metabolic pathways that could lead to the development of novel therapeutic strategies for metabolic disorders .

Therapeutic Strategies

The compound's involvement in amino acid metabolism research provides insights into potential therapeutic applications in treating metabolic syndromes and related diseases.

Drug Formulation

Improving Solubility and Bioavailability

The unique properties of this compound make it valuable in drug formulation processes. Its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs) is critical for developing effective oral medications .

Applications in Drug Delivery Systems

Research has shown that using this compound can significantly improve the pharmacokinetic profiles of drugs, making it an essential component in modern drug delivery systems.

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound acts as a standard in chromatographic methods. This role is vital for the accurate quantification of similar compounds within complex mixtures .

Method Development

Utilizing this compound in method development allows for enhanced sensitivity and specificity in detecting related compounds, thereby improving analytical accuracy.

Material Science

Novel Polymer Development

The unique structural features of this compound facilitate its use in creating novel polymers with tailored mechanical and thermal properties. These polymers have potential applications across various industries, including packaging and biomedical engineering .

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs | Enhances drug efficacy and specificity |

| Biochemical Research | Studies on amino acid metabolism | Insights into metabolic disorders |

| Drug Formulation | Ingredient in drug delivery systems | Improves solubility and bioavailability |

| Analytical Chemistry | Standard in chromatographic methods | Increases accuracy in quantifying compounds |

| Material Science | Development of novel polymers | Tailored mechanical and thermal properties |

Wirkmechanismus

The mechanism of action of (S)-amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminomethyltetrahydropyran: Contains a similar tetrahydropyran ring but lacks the acetic acid methyl ester moiety.

Tetrahydro-2H-pyran-4-ylmethanol: Similar structure but with a hydroxyl group instead of an amino group.

N-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide: Contains a tetrahydropyran ring with different substituents.

Uniqueness

(S)-amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.

Biologische Aktivität

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester, also known as methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a tetrahydropyran ring and an amino group, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its applications in pharmaceutical development, biochemical research, and therapeutic strategies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆ClNO₃ |

| Molecular Weight | 209.67 g/mol |

| CAS Number | 303037-37-8 |

| Appearance | Solid |

1. Pharmaceutical Development

This compound serves as an intermediate in synthesizing various pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable component in drug formulation processes aimed at improving solubility and bioavailability of active pharmaceutical ingredients .

2. Biochemical Research

This compound is utilized in studies related to amino acid metabolism. It aids researchers in understanding metabolic pathways and developing potential therapeutic strategies for metabolic disorders . Research indicates that derivatives of tetrahydropyran compounds exhibit antibacterial, antioxidant, and cytotoxic activities against cancer cell lines such as HCT-116 .

3. Drug Formulation

Its properties facilitate the formulation of drug delivery systems that improve the solubility and bioavailability of drugs. This capability is particularly useful in enhancing the therapeutic effects of poorly soluble compounds .

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

- Antibacterial Activity : A study evaluated various 4H-pyran derivatives for their antibacterial properties against Gram-positive bacteria. Compounds derived from this scaffold demonstrated lower IC50 values than traditional antibiotics like ampicillin, indicating superior efficacy .

- Antioxidant Activity : The DPPH radical scavenging assay showed that certain derivatives exhibited significant antioxidant activity, with some compounds demonstrating scavenging potencies comparable to established antioxidants like BHT .

- Cytotoxicity Studies : In vitro assays revealed that specific derivatives of this compound inhibited the proliferation of HCT-116 colorectal cancer cells by inducing apoptosis through caspase activation .

Research Findings

Recent research has focused on optimizing the pharmacological profiles of tetrahydropyran derivatives:

- Mechanism of Action : Studies suggest that these compounds may act as inhibitors of key enzymes involved in metabolic pathways, providing a basis for their therapeutic potential in treating metabolic disorders and cancers .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to target proteins, supporting their potential use as enzyme inhibitors .

- Lipinski's Rule Compliance : Many derivatives comply with Lipinski’s rule of five, indicating favorable pharmacokinetic properties suitable for oral bioavailability .

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-2-(oxan-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXVKVOENRRZDF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672102 | |

| Record name | Methyl (2S)-amino(oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368866-32-4 | |

| Record name | Methyl (2S)-amino(oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.